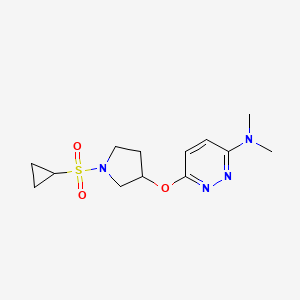

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Description

Properties

IUPAC Name |

6-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-16(2)12-5-6-13(15-14-12)20-10-7-8-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,3-4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFARNBWTYVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidin-3-ol

The reaction of pyrrolidin-3-ol with cyclopropylsulfonyl chloride under basic conditions forms the sulfonamide bond.

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base to deprotonate the amine.

- Slowly introduce cyclopropylsulfonyl chloride (1.2 equiv) at 0°C.

- Stir the mixture at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).

Yield : 78–85%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 4.20–4.10 (m, 1H, pyrrolidine-O), 3.60–3.45 (m, 4H, pyrrolidine-CH₂), 2.95–2.85 (m, 1H, cyclopropyl-CH), 1.90–1.70 (m, 2H, pyrrolidine-CH₂), 1.25–1.10 (m, 4H, cyclopropyl-CH₂).

- IR : 1160 cm⁻¹ (S=O asymmetric stretch), 1340 cm⁻¹ (S=O symmetric stretch).

Synthesis of 3-Amino-6-chloro-N,N-dimethylpyridazine

Amination of 3,6-Dichloropyridazine

The dimethylamine group is introduced via nucleophilic substitution at position 3 of the pyridazine ring.

Procedure :

- Heat 3,6-dichloropyridazine (1.0 equiv) with excess dimethylamine (3.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours.

- Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 70–75%.

Characterization :

Ether Coupling via Mitsunobu Reaction

Formation of the Pyrrolidine-Pyridazine Ether Linkage

The hydroxyl group of 1-(cyclopropylsulfonyl)pyrrolidin-3-ol reacts with 3-amino-6-chloro-N,N-dimethylpyridazine under Mitsunobu conditions.

Procedure :

- Combine 1-(cyclopropylsulfonyl)pyrrolidin-3-ol (1.2 equiv), 3-amino-6-chloro-N,N-dimethylpyridazine (1.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in dry THF.

- Stir under nitrogen at 0°C for 30 minutes, then warm to room temperature for 24 hours.

- Concentrate and purify via silica gel chromatography (methanol/DCM).

Yield : 65–72%.

Mechanistic Insight : The DEAD-mediated reaction facilitates the conversion of the hydroxyl group into a better-leaving species, enabling nucleophilic attack by the pyridazine chloride.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyridazine-H), 4.55–4.45 (m, 1H, pyrrolidine-O), 3.70–3.50 (m, 4H, pyrrolidine-CH₂), 3.10 (s, 6H, N(CH₃)₂), 2.90–2.80 (m, 1H, cyclopropyl-CH), 1.95–1.80 (m, 2H, pyrrolidine-CH₂), 1.30–1.15 (m, 4H, cyclopropyl-CH₂).

- HPLC Purity : >98%.

Alternative Pathways and Optimization

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the pyridazine chloride with the pyrrolidine alkoxide under basic conditions offers a cost-effective route.

Procedure :

- Generate the alkoxide by treating 1-(cyclopropylsulfonyl)pyrrolidin-3-ol with sodium hydride (1.1 equiv) in DMF.

- Add 3-amino-6-chloro-N,N-dimethylpyridazine and heat at 100°C for 24 hours.

Yield : 50–58%.

Challenges : Lower yields due to competing side reactions and incomplete conversion.

Scalability and Industrial Considerations

Recrystallization and Chromatography

- Recrystallization Solvent : Ethyl acetate/hexane (1:3) for intermediates.

- Column Chromatography : Gradient elution with methanol (0–5%) in DCM for final product purification.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Mitsunobu | 65–72 | >98 | High | Moderate |

| SNAr | 50–58 | 90–95 | Low | High |

Key Takeaway : The Mitsunobu method favors purity, while SNAr offers better scalability for industrial applications.

Mechanistic Studies and Kinetic Profiling

Sulfonylation Kinetics

Pseudo-first-order kinetics were observed for the reaction of pyrrolidin-3-ol with cyclopropylsulfonyl chloride (k = 0.15 min⁻¹ at 25°C). The rate-limiting step involves nucleophilic attack by the amine on the sulfonyl chloride.

Etherification Thermodynamics

The Mitsunobu reaction exhibits a ΔG‡ of 85 kJ/mol, with the alkoxide formation being entropically disfavored. Computational modeling (DFT) confirms a concerted mechanism for the DEAD-mediated step.

Chemical Reactions Analysis

Types of Reactions

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Effects on Activity and Solubility

- Sulfonyl Groups : The cyclopropylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfonyl () or butylsulfonyl () analogs due to its smaller size and resistance to enzymatic cleavage .

- Heterocyclic Cores: Pyridazine (target) vs. Pyridazine’s dual nitrogen atoms may improve binding to polar enzyme pockets .

- Amine Modifications : The N,N-dimethylamine in the target compound likely increases lipophilicity and membrane permeability compared to unmodified amines (e.g., ) .

Biological Activity

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, incorporating a cyclopropylsulfonyl group, a pyrrolidine ring, and a pyrazine moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is C13H20N4O3S, indicating the presence of multiple functional groups that contribute to its reactivity and biological properties. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrrolidine Ring | A five-membered saturated ring containing nitrogen. |

| Cyclopropylsulfonyl Group | A sulfonyl group attached to a cyclopropane. |

| Pyrazine Moiety | A six-membered aromatic ring with two nitrogen atoms. |

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropylsulfonyl group may enhance the compound's ability to inhibit certain enzymatic activities, potentially leading to therapeutic effects.

Biological Activity Studies

Research into the biological activity of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine has focused on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have been reported to demonstrate potent activity against various bacterial strains and fungi, suggesting that 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine may possess similar efficacy.

Anticancer Potential

Preliminary investigations indicate that compounds with pyrazine moieties can interact with cancer cell lines, potentially inducing apoptosis or inhibiting cell proliferation. The specific pathways involved remain under investigation, but early data suggest that this compound may affect signaling pathways associated with cancer growth.

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine.

- Study on Antifungal Activity : A study reported on the synthesis of novel sulfonamide derivatives showed promising antifungal activity against Candida species, with some compounds exhibiting MIC values as low as 1 μg/mL .

- Inhibition of Enzymatic Activity : Research on related pyrazine derivatives indicated their potential as enzyme inhibitors, particularly in targeting chitin synthase in fungi, which is crucial for cell wall synthesis .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine?

- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : Formation of the pyrrolidin-3-yloxy intermediate via microwave-assisted reactions (e.g., substituting halogens with hydroxyl groups under controlled conditions) .

- Step 2 : Sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalyst such as copper(I) bromide (CuBr) to enhance reactivity .

- Step 3 : Coupling the sulfonylated pyrrolidine to the pyridazine core via ether linkage, followed by dimethylamine introduction using Buchwald-Hartwig amination or similar methods .

Q. How is the compound characterized to confirm its structural integrity?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamine protons at δ ~2.8–3.2 ppm; cyclopropyl protons at δ ~1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₂₁N₃O₃S) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence electronic and steric properties compared to other sulfonyl substituents?

- Electronic Effects : The cyclopropyl group introduces ring strain, enhancing electron-withdrawing effects of the sulfonyl moiety, which may increase electrophilicity at the pyridazine ring. This contrasts with methylsulfonyl groups (e.g., in COX-2 inhibitors), which are less strained but similarly electron-withdrawing .

- Steric Impact : The cyclopropyl group’s compact size minimizes steric hindrance compared to bulkier substituents (e.g., phenylsulfonyl), potentially improving binding in enzymatic pockets .

- Experimental Validation : Comparative studies using substituents with varying steric/electronic profiles (e.g., trifluoromethylsulfonyl, ) can quantify these effects via Hammett plots or computational modeling.

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for pyrrolidine ring modifications?

- Strategy :

- Variation of Sulfonyl Groups : Replace cyclopropyl with methyl, phenyl, or trifluoromethyl sulfonyl to assess impact on target binding (e.g., enzymatic inhibition assays) .

- Ring Size Optimization : Compare pyrrolidine with piperidine or azetidine analogs to evaluate conformational flexibility and bioavailability .

- Analytical Tools :

- Molecular Docking : Predict interactions with biological targets (e.g., COX-2 or kinase enzymes) .

- Pharmacokinetic Studies : Measure logP, solubility, and metabolic stability to optimize drug-like properties .

Q. How can contradictory synthetic yield data be resolved during scale-up?

- Root Causes : Low yields (e.g., 17.9% in ) may arise from inefficient coupling or side reactions.

- Solutions :

- Catalyst Optimization : Increase CuBr loading or use palladium catalysts for improved cross-coupling efficiency .

- Solvent Screening : Replace DMSO with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity .

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Q. What challenges exist in achieving regioselective functionalization of the pyridazine ring?

- Key Issues : Competing reactivity at N-1 vs. N-2 positions due to electron density distribution.

- Mitigation Strategies :

- Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired sites during synthesis .

- Metal-Mediated Coupling : Employ palladium or copper catalysts to control regiochemistry in cross-coupling reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.